3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride
Description
This compound (CAS: 1052530-89-8) is a benzothiophene-carboxamide derivative with a complex heterocyclic architecture. Its molecular formula is C₂₁H₂₃ClN₄O₂S₂, and it has a molecular weight of 463.0 g/mol . Key structural features include:
- A 3-chlorobenzo[b]thiophene core linked to a carboxamide group.
- A 4-methoxybenzo[d]thiazol-2-yl substituent, providing electron-donating properties.
- A hydrochloride salt formulation, improving stability and bioavailability.
Properties
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S2.ClH/c1-25(2)12-7-13-26(22-24-19-15(28-3)9-6-11-17(19)30-22)21(27)20-18(23)14-8-4-5-10-16(14)29-20;/h4-6,8-11H,7,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEVSDKBMFONCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride, commonly referred to as a benzo[b]thiophene derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that integrates various pharmacophores, suggesting a multifaceted mechanism of action.
The molecular formula of this compound is with a molecular weight of approximately 496.5 g/mol. The compound features a chloro group, a dimethylamino propyl chain, and a methoxybenzo[d]thiazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H23Cl2N3O2S2 |
| Molecular Weight | 496.5 g/mol |
| CAS Number | 1215521-18-8 |
Biological Activity Overview
Research indicates that compounds in the benzo[b]thiophene class exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[b]thiophene can possess significant antibacterial and antifungal properties. For instance, compounds synthesized from benzo[b]thiophene have demonstrated efficacy against various bacterial strains and fungi, highlighting their potential as therapeutic agents in infectious diseases .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. The presence of specific functional groups in the structure may enhance their ability to modulate inflammatory pathways, making them candidates for treating inflammatory conditions .
- Antitumor Activity : Recent studies have explored the potential of benzo[b]thiophene derivatives as anti-tumor agents. Compounds similar to the target compound have shown promise in preclinical models by activating pathways associated with tumor suppression .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesizing various benzo[b]thiophene derivatives reported that certain compounds exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the structural characteristics that enhance membrane permeability and disrupt bacterial function .
- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory properties of related compounds revealed that they could inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests a mechanism involving the modulation of immune responses .
- Cancer Cell Studies : In vitro studies assessing the cytotoxic effects of benzo[b]thiophene derivatives on cancer cell lines indicated that these compounds induce apoptosis through mitochondrial pathways. The activation of caspase cascades was observed, leading to cell death in specific cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several factors:
- Chloro Group : The presence of the chloro substituent is believed to enhance lipophilicity, facilitating better interaction with biological membranes.
- Dimethylamino Propyl Chain : This moiety may contribute to increased solubility and bioavailability, which are crucial for effective therapeutic action.
- Benzo[d]thiazole and Benzo[b]thiophene Moieties : These aromatic systems are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential therapeutic effects. Its structural characteristics suggest that it may interact with various biological targets, including enzymes and receptors involved in inflammatory processes and microbial resistance mechanisms. Molecular docking studies indicate that it can effectively bind to these targets, which is crucial for drug development .
Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride exhibit significant antimicrobial properties. This includes activity against resistant strains of bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess such capabilities.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzo[b]thiophene Core : The initial step often involves synthesizing the benzo[b]thiophene structure through cyclization reactions.
- Substitution Reactions : The introduction of the dimethylaminopropyl chain and methoxy-substituted benzo[d]thiazole moiety is achieved through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability for research applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally related compounds demonstrated significant antimicrobial activity against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). In vitro tests indicated that modifications in the side chains could enhance efficacy against resistant strains, highlighting the importance of structural optimization in drug design.
Case Study 2: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory properties of similar compounds showed that they could effectively reduce levels of TNF-alpha and IL-6 in cell cultures. This suggests that this compound may also exert similar effects, warranting further investigation into its mechanisms of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
(a) Benzo[b]thiophene vs. Thiophene/Thiazole Derivatives
- Compound from : N-(3-(Dimethylamino)propyl)-N-(4,5-Dimethylbenzo[d]thiazol-2-yl)Thiophene-2-Carboxamide Hydrochloride (CAS: 1215644-26-0) replaces the benzo[b]thiophene with a simpler thiophene ring.
- Compound from : 2-((4-Chlorophenyl)thio)-N-(3-(Dimethylamino)propyl)-N-(4-Fluorobenzo[d]thiazol-2-yl)Acetamide Hydrochloride (CAS: 1215655-50-7) introduces a thioacetamide linker instead of a carboxamide, altering electronic properties and increasing molecular weight (474.4 g/mol) .
(b) Substituent Variations on the Benzothiazole Ring
- 4-Methoxy vs. 4-Fluoro () increases electronegativity, favoring hydrogen bonding, while 4,5-dimethyl () adds steric bulk, possibly hindering receptor access .
Side Chain Modifications
- Dimethylaminopropyl vs. Cyclopropyl/Alkynyl Groups: The 3-(dimethylamino)propyl chain in the target compound is a common feature in kinase inhibitors, aiding solubility and cationic interactions. Analogues like 4-(2-Chloro-4-Methoxy-5-Methylphenyl)-N-[2-Cyclopropyl-1-(3-Fluoro-4-Methylphenyl)Ethyl]-5-Methyl-N-(2-Propyn-1-yl)-1,3-Thiazol-2-Amine () use cyclopropyl and propynyl groups for conformational rigidity and metabolic stability .
Purity and Characterization
- Target Compound: No explicit purity data are provided, but highlights NMR and MS as critical tools for validating analogues, with theoretical/experimental purity differences <5% .
- Compound : 5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide includes a nitro group , complicating spectral analysis due to strong electron-withdrawing effects .
Physicochemical and Pharmacokinetic Implications
Molecular Weight and Solubility
The HCl salt in the target compound likely enhances aqueous solubility compared to neutral analogues.
Bioavailability Predictions
- LogP/D Values: The 4-methoxy and dimethylamino groups in the target compound may lower LogP (increasing hydrophilicity) versus ’s 4,5-dimethylbenzothiazole, which raises LogP .
- Metabolic Stability : The 3-chloro group on benzo[b]thiophene may slow oxidative metabolism compared to unsubstituted rings in analogues.
Q & A
Q. What synthetic routes are typically employed for preparing this compound, and how are intermediates validated?
The compound’s synthesis likely involves multi-step reactions, including amidation, cyclization, and salt formation. For example, analogous benzo[b]thiophene-carboxamides are synthesized via coupling reactions between thiazole/benzothiophene precursors and amine-containing side chains under nitrogen atmospheres . Intermediate validation relies on techniques like 1H/13C NMR (to confirm proton/carbon environments) and HPLC (to assess purity >98%) . Key steps include refluxing in ethanol/water mixtures and purification via flash chromatography .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Critical for identifying substituent environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, aromatic protons in benzothiophene/thiazole rings at δ ~6.8–8.5 ppm) .
- FT-IR : Confirms functional groups like C=O (stretching ~1650–1700 cm⁻¹) and N–H (broad peaks ~3300 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, S, and Cl content, though slight deviations (e.g., ±0.5% for carbon) may arise from hygroscopic intermediates .
Q. How are purity and yield optimized during synthesis?
Purity (>95%) is achieved via recrystallization (e.g., using ethanol/ethyl acetate mixtures) and flash chromatography (silica gel, gradient elution) . Yields depend on reaction stoichiometry (equimolar ratios of precursors) and catalyst selection (e.g., CuI for azide-alkyne cycloadditions) . Low yields (e.g., 37–48%) in similar compounds highlight the need for optimized solvent systems (e.g., DMF for cyclization) .
Q. What are the compound’s solubility properties, and how do they influence experimental design?
The hydrochloride salt form enhances water solubility, critical for biological assays. Polar aprotic solvents (DMSO, DMF) are preferred for NMR, while methanol/ethanol are used for recrystallization . Hydrophobic moieties (e.g., benzo[b]thiophene) may necessitate sonication for dissolution .
Q. How are stability and storage conditions determined?
Stability is assessed via accelerated degradation studies (e.g., exposure to heat, light, humidity). Hydrochloride salts are typically stored at –20°C in desiccators to prevent deliquescence . LC-MS monitoring over 6–12 months can confirm integrity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational reaction path searches with machine learning to identify optimal catalysts and solvents, potentially improving yields by 20–30% . This approach could resolve challenges in forming the dimethylamino-propyl side chain .
Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data?
Discrepancies (e.g., carbon content ±0.5%) may arise from incomplete purification or hygroscopic intermediates. Solutions include:
- Recalibration of analytical instruments using certified standards.
- Microanalysis validation via combustion analysis with simultaneous C/H/N detection .
- Synthesis of reference analogs to isolate variables (e.g., replacing chlorine with fluorine to simplify mass spectrometry interpretation) .
Q. How can regioselectivity challenges in benzothiophene-thiazole coupling be addressed?
Regioselectivity is controlled by:
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups on benzo[d]thiazole) to direct coupling .
- Catalytic systems : Pd/Cu catalysts for Suzuki-Miyaura couplings ensure precise bond formation .
- Solvent polarity : Polar solvents (acetonitrile) favor nucleophilic attack at electron-deficient carbons .
Q. What methodologies are used to assess bioactivity, and how are false positives mitigated?
While direct bioactivity data for this compound is limited, analogous thiazole-carboxamides are evaluated via:
- Antimicrobial assays : Broth microdilution (MIC determination) with controls for solvent cytotoxicity (e.g., DMSO <1% v/v) .
- Enzyme inhibition studies : Fluorescence-based assays (e.g., kinase inhibition) with triplicate runs to ensure statistical significance .
- Counter-screening : Use of scrambled derivatives to confirm target specificity .
Q. How can derivatization enhance physicochemical or pharmacological properties?
- Hydrophilicity : Introduce sulfonate groups via post-synthetic modification (e.g., sulfonation of benzothiophene) .
- Bioavailability : Prodrug strategies (e.g., esterification of carboxyl groups) improve membrane permeability .
- Targeted delivery : Conjugation with peptide vectors via click chemistry (azide-alkyne cycloaddition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
